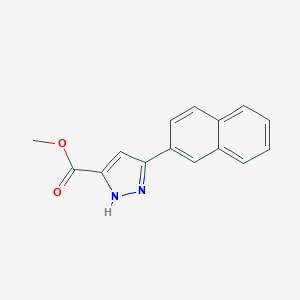
Methyl-5-(Naphthalen-2-yl)-1H-pyrazol-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The naphthalene moiety in this compound adds to its aromaticity and potential biological activity
Wissenschaftliche Forschungsanwendungen
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It can be used in the synthesis of organic semiconductors and other materials with electronic applications.
Biological Studies: The compound is used in research to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with thePhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s synthesized via thecopper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . This suggests that it might interact with its targets through a similar mechanism, possibly by binding to the active site of the enzyme and inhibiting its function .
Biochemical Pathways
Compounds that inhibit the phosphatidylinositol 4,5-bisphosphate 3-kinase can affect multiple signaling pathways, including thePI3K/Akt/mTOR pathway , which is involved in cell cycle progression, apoptosis, and cell growth .
Result of Action
Inhibition of the phosphatidylinositol 4,5-bisphosphate 3-kinase can lead to a decrease in cell proliferation and an increase in apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be naphthalene-2-carbaldehyde and ethyl acetoacetate.
Esterification: The resulting pyrazole intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
The reaction conditions generally involve refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Pyrazole-3-carbinol derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862):
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound is used in the synthesis of biheterocyclic phosphonic esters with potential biological activities.
Uniqueness
Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring and a naphthalene moiety, which imparts distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
methyl 3-naphthalen-2-yl-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)14-9-13(16-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFDDSDTZENHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378103 |
Source


|
| Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164295-93-6 |
Source


|
| Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
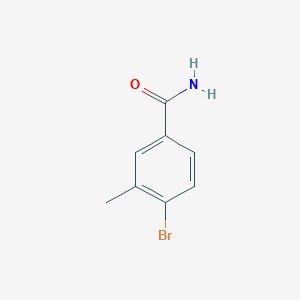
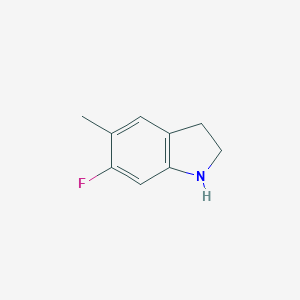
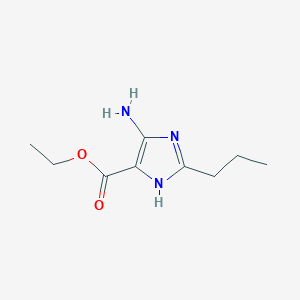
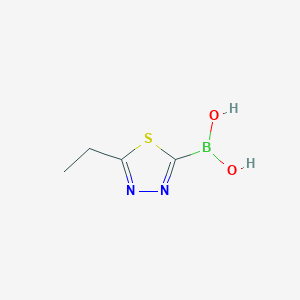
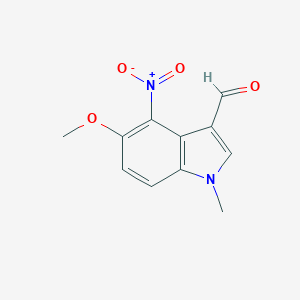
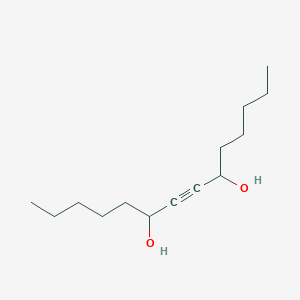
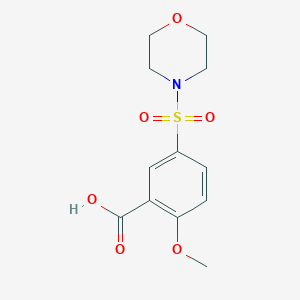
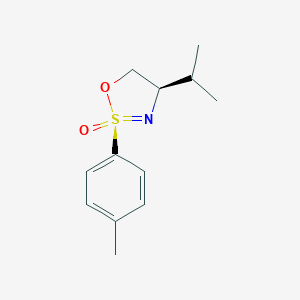
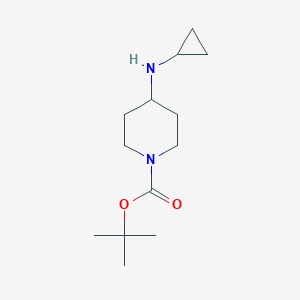

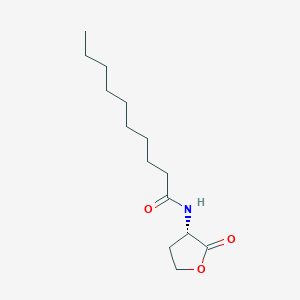

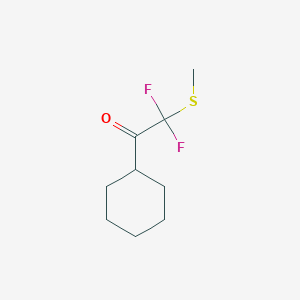
![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)
